molecular formula C21H29N3O2 B2853611 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide CAS No. 877631-59-9

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2853611
CAS No.: 877631-59-9
M. Wt: 355.482
InChI Key: UVNKUYWMCUJZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound featuring a furan ring, a 4-phenylpiperazine moiety, and a branched amide group (2,2-dimethylpropanamide). This structure combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with diverse pharmacological activities, including receptor modulation and enzyme inhibition .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNKUYWMCUJZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: The furan-2-yl intermediate can be reacted with a phenylpiperazine derivative under nucleophilic substitution conditions.

    Introduction of the pivalamide group: The final step involves the acylation of the intermediate with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The piperazine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide has shown potential in various therapeutic areas:

Anticancer Activity :
Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Compound NameTarget Cell LineIC50 (µM)Reference
This compoundMCF7 (Breast Cancer)0.65
Related CompoundHeLa (Cervical Cancer)0.39
Related CompoundPANC-1 (Pancreatic Cancer)0.75

These findings suggest that the compound may be a candidate for further development in cancer therapies.

Neurology

The compound's interaction with neurotransmitter receptors positions it as a potential treatment for neurodegenerative diseases:

Mechanism of Action :

  • Adenosine Receptors : Acts as an antagonist at A2A receptors, which are implicated in neurodegenerative diseases.
  • Alpha Receptors : Exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory activity relevant to Alzheimer's disease treatment.

These interactions highlight its potential utility in managing neurological disorders.

Pest Management

Emerging research suggests that compounds with similar structures may possess bioactive properties useful in agricultural settings. For instance, studies on furan derivatives indicate their potential as eco-friendly pesticides due to their efficacy against specific pests while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated the cytotoxic effects of this compound. The results indicated significant inhibition of cell proliferation, particularly in breast and pancreatic cancer cells, suggesting a promising avenue for cancer treatment.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of related compounds showed their ability to modulate neurotransmitter systems effectively. This was particularly evident in models simulating neurodegenerative conditions where the compound demonstrated protective effects against neuronal damage.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The furan and piperazine rings may play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Key Structural Features Reported Biological Activities Synthesis Yield/Notes Reference
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide Furan, 4-phenylpiperazine, 2,2-dimethylpropanamide Limited direct data; inferred neuroactivity from analogs Not explicitly reported
2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide Phenylpiperazine, pyrazine, acetamide DPPH scavenging, analgesic, anti-inflammatory (IC₅₀: 12.3 µM in COX-2 inhibition) 65% yield, recrystallized from ethanol
2-Furoic piperazide derivatives Furan, piperazine, substituted acyl groups α-Glucosidase inhibition (IC₅₀: 8.4 µM), acetylcholinesterase inhibition (IC₅₀: 10.2 µM) Optimized via microwave-assisted synthesis
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide (VIb) Furan, benzoxazole, phenylpiperazine, acetamide A2A adenosine receptor antagonism (Ki: 34 nM) 48% yield, recrystallized from acetonitrile
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide Chlorophenyl, 2-furoyl-piperazine, 2,2-dimethylpropanamide Antipsychotic activity (inferred from dopamine D2 receptor binding assays) Not explicitly reported
BA81818 (N-(2,2-dimethoxyethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide) Furan, phenylpiperazine, dimethoxyethyl, ethanediamide Unspecified; structural similarity suggests potential metabolic stability enhancement Commercial availability (purity >95%)

Key Research Findings and Analysis

Pharmacological Profiles: The presence of 4-phenylpiperazine in multiple analogs correlates with receptor-binding activity (e.g., A2A adenosine antagonism in VIb and D2 receptor modulation in chlorophenyl derivatives ). Furan-containing derivatives exhibit enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase), highlighting metabolic and neurological applications .

Synthetic Feasibility :

  • Microwave-assisted synthesis improved yields for 2-furoic piperazide derivatives (up to 78% ), whereas traditional methods for VIb yielded 48% .
  • The branched amide group in the target compound may enhance metabolic stability compared to linear amides like BA81818 .

Structure-Activity Relationships (SAR) :

  • Substitution on the piperazine ring : Electron-withdrawing groups (e.g., chloro in chlorophenyl derivatives) enhance receptor affinity .
  • Amide chain length : Shorter chains (e.g., acetamide in VIb) favor receptor antagonism, while bulkier groups (e.g., 2,2-dimethylpropanamide) may reduce off-target effects .

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a piperazine moiety, which are known for their roles in biological activity. Its molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3} with a molecular weight of approximately 410.5 g/mol. The structure can be represented as follows:

N 2 furan 2 yl 2 4 phenylpiperazin 1 yl ethyl 2 2 dimethylpropanamide\text{N 2 furan 2 yl 2 4 phenylpiperazin 1 yl ethyl 2 2 dimethylpropanamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine moiety is known to exhibit affinity for serotonin and dopamine receptors, which suggests potential applications in treating neurological disorders. Additionally, the furan ring may contribute to the compound's reactivity and interaction with cellular macromolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)4.6Inhibition of angiogenesis

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Antifungal Activity

This compound has also demonstrated antifungal properties against several strains of fungi, including Candida albicans and Aspergillus niger. Its mechanism involves disrupting fungal cell membrane integrity.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, attributed to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.
  • Antifungal Evaluation : Another study investigated the antifungal activity against Candida species using agar diffusion assays. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antifungal agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl-furan precursor.
  • Step 2 : Amide coupling using 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., DCM, DMF) with a coupling agent like HATU or EDCI .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the pure compound.
  • Key Conditions : Temperature control (0–25°C for amide coupling), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which spectroscopic and computational methods are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the furan ring (δ 6.2–7.4 ppm), piperazine protons (δ 2.5–3.5 ppm), and amide carbonyl (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₄H₃₁N₃O₂: 393.24 g/mol) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to optimize geometry and predict electronic properties .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase, using donepezil or selegiline as positive controls .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) .
  • Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cell lines to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroprotective potential?

  • Methodological Answer :
  • Structural Modifications :
  • Furan Ring : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance metabolic stability .
  • Piperazine Group : Replace phenyl with fluorophenyl to modulate lipophilicity and blood-brain barrier penetration .
  • Evaluation : Parallel synthesis of analogs followed by in vitro screening (e.g., Aβ aggregation inhibition, oxidative stress models) .
  • Computational SAR : Molecular docking (AutoDock Vina) to predict binding modes with targets like Tau protein or NMDA receptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., NIH/3T3), assay protocols (e.g., IC₅₀ determination via fixed incubation time), and positive controls .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and colorimetric assays (e.g., acetylcholinesterase activity with DTNB and Ellman’s reagent) .
  • Meta-Analysis : Pool data from independent studies using statistical tools (e.g., RevMan) to identify outliers and consensus trends .

Q. How can the compound’s mechanism of action in modulating neurotransmitter systems be elucidated?

  • Methodological Answer :
  • In Vitro Mechanistic Studies :
  • Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cells to assess GPCR activation .
  • Western Blotting : Quantify phosphorylation levels of CREB or ERK1/2 to map signaling pathways .
  • In Silico Tools : Molecular dynamics simulations (AMBER) to study ligand-receptor binding stability over 100 ns trajectories .
  • Mutagenesis : Clone and express receptor variants (e.g., dopamine D₂R S193A) to identify critical binding residues .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple groups (e.g., analog derivatives) using Tukey’s HSD test (α = 0.05) .
  • Machine Learning : Apply Random Forest or SVM to predict activity based on molecular descriptors (e.g., LogP, polar surface area) .

Q. How can researchers address solubility and stability challenges during in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline) or cyclodextrin complexes .
  • Stability Assays : Incubate compound in plasma (37°C, pH 7.4) and analyze degradation via LC-MS/MS at 0, 1, 4, 8, 24 h .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance bioavailability .

Conflict Management in Research

Q. How should discrepancies between computational predictions and experimental results be investigated?

  • Methodological Answer :
  • Re-evaluate Models : Check force field parameters (e.g., AMBER vs. CHARMM) and solvent effects (implicit vs. explicit water) in docking studies .
  • Experimental Replication : Repeat assays under controlled humidity/temperature to rule out environmental variability .
  • Synchrotron Crystallography : Resolve X-ray structures of ligand-target complexes to validate docking poses .

Ethical and Reporting Standards

Q. What guidelines ensure reproducibility in reporting synthetic and pharmacological data?

  • Methodological Answer :
  • MIAME Standards : Detail reaction yields, purity (HPLC >95%), and spectral data (NMR shifts, IR peaks) in supplementary materials .
  • ARRIVE Guidelines : For in vivo studies, report animal strain, sample size (n ≥ 6), and randomization methods .
  • FAIR Data Principles : Deposit raw data in repositories like Zenodo or ChEMBL with unique DOIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.